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Compound of Interest

Compound Name: Ethyl 2-nonynoate
CAS No.: 10031-92-2
Cat. No.: B154695
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-nonynoate, with the molecular formula C11H180z, is a fatty acid ester that holds
significance in the fields of fragrance, flavor, and pharmaceutical development.[1][2][3][4] Its
unique chemical structure, featuring a terminal alkyne and an ethyl ester functional group,
gives rise to a distinct spectroscopic profile. Accurate interpretation of its NMR, IR, and MS
data is paramount for identity confirmation, purity assessment, and understanding its chemical
behavior in various applications. This guide provides a detailed examination of each
spectroscopic technigue, complete with experimental protocols and data interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic
data.
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Caption: Molecular structure of Ethyl 2-nonynoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Ethyl 2-nonynoate, both *H and 13C NMR provide critical information for

structural confirmation.

'H NMR Spectroscopy

The *H NMR spectrum of Ethyl 2-nonynoate is characterized by distinct signals corresponding
to the ethyl group and the heptyl chain attached to the alkyne.

Predicted *H NMR Data

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~4.2 Quartet 2H -O-CH2-CHs
~2.3 Triplet 2H -C=C-CHaz-
~1.6 Multiplet 2H -CH2-CH2-CHz-
~1.3-1.4 Multiplet 6H -(CH2)3-CHs
~1.3 Triplet 3H -O-CHz2-CHs
~0.9 Triplet 3H -CH2-CHs
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Note: Predicted chemical shifts are based on typical values for similar functional groups and
may vary slightly depending on the solvent and experimental conditions.[5][6][7]

Interpretation:

e The quartet at approximately 4.2 ppm and the triplet at around 1.3 ppm are characteristic of
an ethyl ester group.[8] The downfield shift of the methylene quartet is due to the deshielding
effect of the adjacent oxygen atom.

e The triplet at roughly 2.3 ppm is assigned to the methylene protons adjacent to the alkyne, a
region typical for protons in this chemical environment.

e The overlapping multiplets in the 1.3-1.6 ppm range correspond to the methylene groups of
the hexyl chain.

The terminal methyl group of the hexyl chain appears as a triplet at approximately 0.9 ppm.

3C NMR Spectroscopy

The 3C NMR spectrum provides information on the different carbon environments within the
molecule.

Predicted 3C NMR Data
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Chemical Shift (ppm) Assignment
~154 C=0

~90 -C=C-

~75 -C=C-

~62 -O-CH2-CHs
~31 -C=C-CHa-
~28-29 -(CH2)a-

~22 -CH2-CHs
~14 -O-CH2-CHs
~14 -CH2-CHs

Note: Predicted chemical shifts are based on typical values for similar functional groups and

may vary slightly depending on the solvent and experimental conditions.[9][10][11]

Interpretation:

e The carbonyl carbon of the ester is the most downfield signal, appearing around 154 ppm.

e The two sp-hybridized carbons of the alkyne are found in the range of 75-90 ppm.

e The methylene carbon of the ethyl group attached to the oxygen is observed at

approximately 62 ppm.

e The remaining aliphatic carbons of the hexyl chain and the ethyl group appear in the upfield

region of the spectrum.

Experimental Protocol: NMR Spectroscopy
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Caption: Workflow for NMR data acquisition and processing.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Wavenumber (cm—2) Intensity Assignment
~2960-2850 Medium-Strong C-H (sp?) stretching
~2250-2100 Weak-Medium C=C stretching

~1715 Strong C=0 (ester) stretching
~1250-1000 Strong C-O (ester) stretching

Interpretation:

The IR spectrum of Ethyl 2-nonynoate will prominently display:

A strong absorption band around 1715 cm~1, which is characteristic of the carbonyl (C=0)
stretch of an ester functional group.[12][13][14]

o A weak to medium, sharp absorption in the region of 2250-2100 cm~1, corresponding to the
carbon-carbon triple bond (C=C) stretch.[12][13][14][15][16] The intensity of this peak is
typically weak for internal alkynes.

e Strong C-H stretching vibrations between 2960 and 2850 cm~! due to the sp3 hybridized
carbons of the alkyl chains.

e Astrong C-O stretching band in the fingerprint region, typically between 1250 and 1000
cm~1, further confirming the presence of the ester group.[17]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy
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Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation. For Ethyl 2-nonynoate
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(MW: 182.26 g/mol ), the electron ionization (EI) mass spectrum is expected to show the
molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation

m/z lon Structure/Fragment Lost
182 [M]* (Molecular lon)

153 [M - C2Hs]*

137 [M - OC2Hs]*

109 [M - CsHa1]*

83 [CeH11]*

55 [CaH7]*

Interpretation of Fragmentation Pattern:

The fragmentation of ethyl esters is well-documented.[18][19][20] Key fragmentation pathways
for Ethyl 2-nonynoate include:

e o-cleavage: Loss of the ethoxy group (-OC:zHs, 45 Da) to give a fragment at m/z 137, or loss
of the ethyl group (-CzHs, 29 Da) to yield a fragment at m/z 153.

» McLafferty Rearrangement: While less common for alkynoates compared to saturated
esters, a rearrangement involving the transfer of a gamma-hydrogen followed by cleavage

can occur.

o Cleavage of the alkyl chain: Fragmentation along the hexyl chain will produce a series of
characteristic ions separated by 14 Da (CH2).
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Fragmentation of Ethyl 2-nonynoate
[CeH11]*
m/z = 83
[C11H1802]+ - *OC2Hs > [M - OCzHs]*
m/z = 182 m/z = 137
-+*C2Hs
[M - C2Hs]*
m/z = 153
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Caption: Simplified fragmentation pathway of Ethyl 2-nonynoate.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
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Caption: Workflow for GC-MS analysis.
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Conclusion

The spectroscopic data presented in this guide provide a robust framework for the analytical

characterization of Ethyl 2-nonynoate. The combination of *H and 3C NMR, IR, and MS

allows for unambiguous structural confirmation and purity assessment. The provided

experimental protocols offer a standardized approach to data acquisition, ensuring

reproducibility and reliability. This comprehensive understanding of its spectroscopic properties

Is essential for researchers and professionals working with this versatile chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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